molecular formula C8H7ClO2 B086627 15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene CAS No. 1042-81-5

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene

Cat. No.: B086627
CAS No.: 1042-81-5
M. Wt: 170.59 g/mol
InChI Key: CSAPESWNZDOAFU-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline is a complex heterocyclic compound with a unique structure that combines elements of benzofuran, cycloheptane, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzofuran intermediate, followed by the introduction of the ethyl group and subsequent cyclization to form the quinoline ring system. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds with altered electronic properties.

Scientific Research Applications

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline has diverse applications in scientific research:

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzo[4,5]cyclohepta[1,2-b]fluorene: A π-conjugated polycyclic hydrocarbon with similar structural motifs.

    4-Hydroxy-2-quinolones: Compounds with related quinoline structures and diverse biological activities.

Uniqueness

2-Ethyl-3,4-dihydrobenzofuro[3’,4’:5,6,7]cyclohepta[1,2-b]quinoline stands out due to its unique combination of benzofuran, cycloheptane, and quinoline elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-2-18-15-11-10-14-12-13-6-3-4-8-17(13)22-21(14)16-7-5-9-19(23-18)20(15)16/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMRSWWEVCLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCC3=CC4=CC=CC=C4N=C3C5=C2C(=CC=C5)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 2
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 3
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 4
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 5
Reactant of Route 5
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene
Reactant of Route 6
Reactant of Route 6
15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene

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